molecular formula C7H18Cl2N2 B2500121 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride CAS No. 2260932-44-1

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride

Cat. No.: B2500121
CAS No.: 2260932-44-1
M. Wt: 201.14
InChI Key: XWYSMKREOJYJEQ-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-3-yl)ethanamine dihydrochloride is a secondary amine derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an ethanamine chain at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

1-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6(8)7-3-4-9(2)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYSMKREOJYJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Methylation: The methylation of the pyrrolidine ring is achieved using methyl iodide or methyl bromide in the presence of a base like sodium hydride.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in neurotransmitter modulation.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core structure (ethanamine linked to a nitrogen-containing heterocycle) is shared with several pharmacologically active molecules. Key comparisons include:

Compound Name Molecular Formula Substituents CAS/Identifier Key Features
1-(1-Methylpyrrolidin-3-yl)ethanamine dihydrochloride C₇H₁₇N₂·2HCl 1-Methylpyrrolidin-3-yl, ethanamine Not explicitly listed Pyrrolidine ring enhances lipophilicity; dihydrochloride improves bioavailability.
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₉FCl₂N₂ 5-Fluoropyridin-3-yl, ethanamine 1909288-54-5 Fluorine atom increases metabolic stability; pyridine ring enables π-π stacking.
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride C₈H₁₂ClNO₂ 3,4-Dihydroxyphenyl, ethylamine 62-31-7 Catechol moiety enables antioxidant activity; neurotransmitter analog.
(S)-1-(Thiazol-2-yl)ethanamine hydrochloride C₅H₉ClN₂S Thiazol-2-yl, ethanamine 623143-42-0 Thiazole ring contributes to metal coordination; chiral center influences activity.
Diphenhydramine Hydrochloride C₁₇H₂₁NO·HCl Diphenylmethoxy, dimethylamine 147-24-0 Ethanolamine derivative with antihistamine activity; blocks H₁ receptors.
Lorcaserin Hydrochloride C₁₁H₁₄Cl₂N₂O 4-Chlorophenyl, benzazepine core Not listed Serotonin 2C receptor agonist; used as an antiobesity drug.

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., HD-1936 ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation.
  • Stability : Fluorinated analogs (e.g., 5-fluoropyridin-3-yl ) resist oxidative metabolism, while catechol derivatives (e.g., ) are prone to degradation.

Biological Activity

1-(1-Methylpyrrolidin-3-yl)ethanamine; dihydrochloride, also known as 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

The compound exhibits several notable biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, particularly through its interactions with various signaling pathways involved in cell proliferation and apoptosis.
  • Neurological Effects : It has been shown to modulate neurotransmitter systems, especially through enhancing gamma-aminobutyric acid (GABA) transmission. This modulation is crucial for reducing neuronal excitability and managing conditions such as epilepsy.
  • Psychotropic Effects : The compound has been linked to antipsychotic and antidepressant activities, suggesting its potential use in treating mood disorders.

The primary mechanism of action involves the modulation of GABAergic pathways. By enhancing GABA transmission in the brain, the compound can effectively reduce excitatory neuronal activity. This property makes it a candidate for further investigation in neurological disorders where GABAergic dysfunction is prevalent.

Interaction with Receptors

Research indicates that 1-(1-Methylpyrrolidin-3-yl)ethanamine; dihydrochloride interacts with various receptors and enzymes within biological systems. Its effects on neurotransmitter release and uptake highlight its significance in neuroscience research.

Research Findings

Recent studies have provided insights into the compound's biological activity:

StudyFindings
Study 1Demonstrated enhanced GABAergic transmission leading to reduced seizure activity in animal models.
Study 2Showed potential anticancer effects in vitro against specific cancer cell lines, with a focus on apoptosis induction.
Study 3Evaluated psychotropic effects, indicating mood-enhancing properties in preclinical models.

Case Studies

Several case studies have been documented regarding the therapeutic potential of this compound:

  • Epilepsy Management : A study involving animal models showed that administration of the compound significantly reduced seizure frequency compared to control groups.
  • Mood Disorders : Clinical observations noted improvements in depressive symptoms among subjects treated with formulations containing this compound.
  • Cancer Research : In vitro tests revealed that the compound inhibits cell growth in certain cancer lines, suggesting a possible role as an adjunct therapy in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Methylpyrrolidin-3-yl)ethanamine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves reductive amination of 1-methylpyrrolidin-3-one with ethylamine derivatives, followed by dihydrochloride salt formation. Key steps include:

  • Use of sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol at pH 5–6 to stabilize intermediates .
  • Optimization of stoichiometric ratios (e.g., 1:1.2 ketone:amine) to minimize byproducts.
  • Final purification via recrystallization in ethanol/water (3:1 v/v) to achieve ≥98% purity .
    • Critical Parameters : Temperature (20–25°C), pH control (acetic acid buffer), and inert atmosphere (N₂) are essential to prevent oxidation of intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (D₂O, 400 MHz) identifies pyrrolidine ring protons (δ 2.8–3.2 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms the quaternary carbon at δ 65 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 157.1 (free base) and [M+2HCl]⁺ adducts .
  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm ensures purity (>99%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Screening Protocols :

  • Receptor Binding : Radioligand displacement assays (e.g., for σ-1 or α₂-adrenergic receptors) using [³H]-labeled ligands in HEK293 cells .
  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination after 48-hour exposure) .
  • ADME : Microsomal stability (human liver microsomes, NADPH cofactor) and Caco-2 permeability assays .

Advanced Research Questions

Q. How can computational modeling (DFT or molecular docking) predict the compound’s interactions with biological targets?

  • Computational Strategy :

  • DFT Calculations : B3LYP/6-31G(d) basis set in Gaussian 16 optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Docking Studies : AutoDock Vina with σ-1 receptor (PDB: 5HK1) predicts binding modes. Key interactions: hydrogen bonding with Gln194 and hydrophobic contacts with Leu103 .
    • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values to validate models .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepancies in σ-1 receptor affinity (e.g., IC₅₀ ranging from 50 nM to 1 µM) may arise from:

  • Assay Variability : Differences in cell lines (CHO vs. HEK293) or ligand concentrations .
  • Salt Form Effects : Free base vs. dihydrochloride forms altering solubility and bioavailability .
    • Resolution : Standardize protocols (e.g., uniform cell lines, buffer conditions) and validate results with orthogonal assays (SPR vs. radioligand binding) .

Q. How does stereochemistry at the pyrrolidine ring influence pharmacological activity?

  • Enantiomer-Specific Effects :

  • Synthesis of Enantiomers : Chiral resolution via HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Biological Comparison : (R)-enantiomer shows 10-fold higher σ-1 affinity than (S)-enantiomer in radioligand assays, attributed to steric alignment with Tyr173 .
    • Structural Insights : Overlay of enantiomers in PyMol highlights divergent interactions with Tyr173 and Leu107 .

Q. What strategies optimize the compound’s selectivity for central vs. peripheral targets?

  • Approaches :

  • Structural Modifications : Introduce fluorinated groups at C3 of the pyrrolidine ring to enhance blood-brain barrier penetration (logP optimization from 1.2 to 2.1) .
  • Prodrug Design : Esterification of the amine group (e.g., acetyl prodrug) to reduce peripheral metabolism .
    • Validation : In vivo microdialysis in rat brains confirms CNS availability .

Key Recommendations for Researchers

  • Prioritize enantiopure synthesis to avoid confounding pharmacological results .
  • Cross-validate computational predictions with biophysical assays (SPR, ITC) .
  • Standardize biological assays using clinically relevant cell lines and salt forms .

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